N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve the use of advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s structural features, which allow it to form specific bonds with the target molecules .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of an ethyl group, leading to different chemical and biological properties.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This derivative contains a carboxylic acid group, which imparts different reactivity and applications.
4-bromo-1H-pyrazole: The presence of a bromine atom in this compound makes it suitable for specific substitution reactions.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)14-15(11)3/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
JIASYVSZNKDLPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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